molecular formula C14H17N3O4S B5107087 N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B5107087
M. Wt: 323.37 g/mol
InChI Key: BLGAZDCPHKNVPL-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a dimethyl-isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)phenylboronic acid with 3,5-dimethyl-4-isoxazolecarboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIMETHYLSULFAMOYL)PHENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is unique due to the presence of both the dimethylsulfamoyl and isoxazolecarboxamide groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-13(10(2)21-16-9)14(18)15-11-5-7-12(8-6-11)22(19,20)17(3)4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGAZDCPHKNVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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